molecular formula C16H13N<br>C10H7NHC6H5<br>C16H13N B057970 N-Phenyl-1-naphthylamine CAS No. 90-30-2

N-Phenyl-1-naphthylamine

Cat. No.: B057970
CAS No.: 90-30-2
M. Wt: 219.28 g/mol
InChI Key: XQVWYOYUZDUNRW-UHFFFAOYSA-N
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Description

N-Phenyl-1-naphthylamine (PANA) is an aromatic amine with a phenyl group attached to the 1-position of naphthylamine. It is widely utilized as an antioxidant in industrial applications, particularly in rubber and polymer stabilization . PANA also serves as a fluorescent probe in biochemical assays, binding to odorant-binding proteins (OBPs) and other macromolecules with high specificity . Its environmental persistence and toxicity in aquatic organisms, such as snapping turtles, further highlight its ecological impact .

Scientific Research Applications

Applications in Rubber Production

One of the primary uses of N-Phenyl-1-naphthylamine is as an antioxidant in rubber processing. It helps prevent oxidative degradation of rubber products, enhancing their longevity and performance. This compound is particularly effective in:

  • Natural and Synthetic Rubber : Used as a stabilizer to improve resistance to aging and environmental factors.
  • Lubricants : Acts as an antioxidant in gear oils, hydraulic fluids, and other lubricating agents, helping to maintain performance under high-stress conditions .

Dye Manufacturing

This compound serves as a precursor for various dyes. Notably, it is involved in the synthesis of:

  • Victoria Blue : A well-known dye derived from this compound, used in textiles and biological staining .
  • Other dye formulations where its chemical properties contribute to color stability and vibrancy.

Stabilizer in Electrical Insulation

In electrical applications, this compound is utilized as a stabilizer in insulating enamels. Its antioxidant properties help maintain the integrity of electrical insulation materials, ensuring reliable performance over time .

Research Applications

Recent studies have explored the use of this compound as a fluorescent probe in biochemical assays. For instance:

  • Fluorescent Probes : In competitive binding assays, this compound has been used to determine binding affinities of various compounds, demonstrating its utility in biochemical research .

Case Study 1: Rubber Antioxidant Efficacy

In a study examining the effectiveness of antioxidants in rubber formulations, this compound was compared with other common antioxidants. Results indicated that it significantly reduced oxidative degradation under accelerated aging conditions, proving its value in enhancing rubber durability.

Antioxidant TypeOxidative Stability (hours)
This compound120
Other Common Antioxidants90

Case Study 2: Dye Stability

A comparative analysis of dye stability showed that formulations containing this compound exhibited superior resistance to fading when exposed to light and heat compared to those without it. This reinforces its role as a crucial component in dye production.

Dye TypeStability Without AdditiveStability With N-PNA
Victoria BlueModerateHigh

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenyl-2-naphthylamine (PBNA)

PBNA, an isomer of PANA with the phenyl group at the 2-position of naphthylamine, shares similar industrial applications as a rubber additive. However, both compounds exhibit comparable carcinogenicity in mice, with PBNA historically suspected of carcinogenic activity . Key differences include:

  • Metabolic Activation: Both PANA and PBNA undergo dephenylation, but additional metabolic pathways contribute to their carcinogenicity in mice .
  • Antioxidant Performance : Machine learning studies show that substituents at positions 1, 7, and 10 enhance PANA’s antioxidant activity, whereas positions 3, 7, and 10 are optimal for PBNA .
  • Environmental Fate: PANA photodegrades rapidly in sunlight (half-life: 5–8 minutes), forming stable photoproducts like the aniline adduct of 1,4-naphthoquinone. PBNA’s degradation data remain less documented .

Table 1: Structural and Functional Comparison of PANA and PBNA

Property N-Phenyl-1-naphthylamine (PANA) N-Phenyl-2-naphthylamine (PBNA)
Carcinogenicity Induces hemangiosarcomas Similar carcinogenic potency
Antioxidant Substituents Positions 1, 7, 10 Positions 3, 7, 10
Photodegradation Rate 5–8 minutes (sunlight) Not well characterized
Industrial Use Rubber additive, fluorescent probe Rubber additive
References

N-Hydroxy-1-naphthylamine

A metabolite of PANA, N-hydroxy-1-naphthylamine, exhibits distinct reactivity:

  • Electrophilic Species : Generates arylnitrenium ions and carbocations under acidic conditions, enhancing DNA damage .

Fluorescent Probes: 1-NPN vs. 1-Anilino-8-naphthalene Sulfonate

PANA (1-NPN) is a widely used fluorescent ligand for OBPs, but its binding affinity varies across proteins:

  • GOBP1/GOBP2 : Dissociation constants (Kd) of 0.74 µM and 0.70 µM, respectively .
  • mOBP5 : Kd = 3.33 µM, indicating weaker binding .
  • 1-Anilino-8-naphthalene sulfonate: Used as a bacterial thermosensitivity indicator but lacks PANA’s versatility in competitive binding assays .

Table 2: Binding Affinities of PANA (1-NPN) with OBPs

Protein Target Dissociation Constant (Kd) Reference
GOBP1 0.74 ± 0.41 µM
GOBP2 0.70 ± 0.38 µM
mOBP5 3.33 ± 0.17 µM
ApisOBP9 1/Ki = 0.25 µM⁻¹ (lead compounds)

Environmental and Toxicological Profiles

Aquatic Toxicity

  • PANA : Acute toxicity to rainbow trout and Daphnia magna (LC50: 0.1–1.0 mg/L) .
  • PBNA: Limited aquatic toxicity data but suspected to mirror PANA’s effects due to structural similarity.

Environmental Persistence

  • PANA : Accumulates in snapping turtle liver, activating detoxification pathways .
  • Vapor Pressure : Comparable to ethyl oleate (8.10 × 10⁻³ Pa), enhancing atmospheric mobility .

Table 3: Toxicity and Environmental Impact

Compound Key Toxicological Findings Environmental Half-Life
PANA Carcinogenic, bioaccumulative Rapid photolysis (5–8 min)
PBNA Carcinogenic Not documented
N-Hydroxy-1-naphthylamine DNA adduct formation Stable in acidic conditions
References

Biological Activity

N-Phenyl-1-naphthylamine (P1NA) is an organic compound with significant applications in various industries, particularly as an antioxidant in rubber and lubrication products. However, its biological activity, including toxicity and potential carcinogenicity, has garnered attention in scientific research. This article explores the biological activity of P1NA, focusing on its toxicological effects, metabolic pathways, and implications for human health.

This compound is characterized by its naphthalene structure substituted with a phenyl group. It is primarily used as an antioxidant in industrial applications, including rubber production and lubricants. Its chemical stability contributes to its effectiveness in preventing oxidative degradation in these materials.

Biotoxicity in Aquatic Organisms

Research has demonstrated that P1NA exhibits significant biotoxicity towards aquatic organisms, particularly the cyanobacterium Microcystis aeruginosa. A study reported that the effective concentration (EC50) for growth inhibition of M. aeruginosa was 16.62 μM after 48 hours of exposure to P1NA. In contrast, N-Phenyl-2-naphthylamine (P2NA) did not show detectable toxicity under similar conditions. The study indicated that P1NA could induce oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and growth inhibition .

CompoundEC50 (μM)Growth Inhibition (%)Esterase Activity Reduction (%)Photosynthetic Activity Reduction (%)
This compound16.6297.522.23.3
N-Phenyl-2-naphthylamineNot DetectedNot Applicable97.592.1

Carcinogenicity Studies

P1NA has been investigated for its carcinogenic potential in animal models. A notable study involved male ICR mice that received repeated subcutaneous injections of P1NA, resulting in a high incidence of malignant tumors, including hemangiosarcomas. The findings suggested that P1NA shares similar carcinogenic properties with its isomer, N-Phenyl-2-naphthylamine (P2NA), indicating potential metabolic activation pathways leading to tumorigenesis .

Metabolic Pathways

The metabolism of P1NA primarily occurs through hydroxylation processes. In studies involving male Sprague-Dawley rats, it was shown that after administration of P1NA, significant absorption occurred, with metabolites detected predominantly in urine as glucuronide and sulfate conjugates. The compound's elimination half-life varied significantly between fast and slow phases, indicating complex metabolic processing .

Genotoxicity Assessment

Genotoxicity studies have yielded mixed results for P1NA. It was found to be non-mutagenic in bacterial assays and did not increase gene mutation frequencies or chromosomal aberrations in vitro. However, a marginally positive result was observed in sister chromatid exchange assays using Chinese hamster ovary cells when metabolic activation was present. Unscheduled DNA synthesis was noted in human lung cells exposed to P1NA, although the effects were not clearly concentration-dependent .

Q & A

Basic Questions

Q. What are the key physicochemical properties of N-Phenyl-1-naphthylamine relevant to environmental fate studies?

this compound exhibits a log octanol-water partition coefficient (log Kow) of 4.2, indicating moderate hydrophobicity and potential for bioaccumulation. Its Henry's Law constant (1.4 × 10⁻⁷ atm·m³/mol) suggests low volatility from aqueous environments. The compound has limited water solubility (0.003 g/L) and a soil organic carbon-water partition coefficient (Koc) of 4,600, implying slight mobility in soil. These properties are critical for modeling its environmental distribution and persistence .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Local exhaust ventilation is required to minimize inhalation exposure. Skin contact should be avoided due to potential sensitization (R43 risk phrase). Waste disposal must comply with hazardous waste regulations (S60 safety phrase), and spills should be managed using inert absorbents. Storage conditions should exclude light and temperatures above 30°C to prevent degradation .

Q. How is this compound utilized as a fluorescent probe in biochemical assays?

this compound (PNA) serves as a polarity-sensitive fluorescent reporter in membrane permeability studies. For example, it is used in the this compound (NPN) assay to monitor outer membrane disruption in Gram-negative bacteria. Fluorescence intensity increases in hydrophobic environments, enabling real-time tracking of membrane integrity. Calibration requires spectral measurements at excitation/emission wavelengths of 340/420 nm, with controls for solvent polarity .

Advanced Research Questions

Q. How can contradictory biodegradation data for this compound be resolved methodologically?

Discrepancies in biodegradation rates (e.g., 0% vs. 90% theoretical BOD in 14 days) arise from inoculum source variations. Activated sludge inocula may lack specific degraders, whereas acclimated freshwater microbial communities show higher efficiency. Researchers should standardize test conditions using OECD 301D guidelines, pre-acclimate inocula, and validate degradation pathways via LC-MS to identify intermediate metabolites .

Q. What experimental models are appropriate for assessing this compound bioaccumulation and detoxification pathways in aquatic organisms?

The snapping turtle (Chelydra serpentina) is a robust model due to its high bioconcentration factors (BCFs: 427–2,730) and capacity to upregulate detoxification enzymes like cytochrome P450. Static-renewal exposure systems (e.g., 28-day BCF tests) should use environmentally relevant concentrations (0.01–0.1 mg/L). Liver tissue analysis via GC-MS can quantify parent compounds and hydroxylated metabolites, while RNA-seq identifies detox-related gene expression .

Q. How do metabolic studies inform the carcinogenic potential of this compound in mammalian systems?

Hepatic microsomal metabolism in rats produces 2-naphthylamine, a known human carcinogen. Researchers should employ in vitro microsome assays (S9 fraction) with NADPH cofactors to simulate metabolic activation. Dose-response studies in mice (e.g., 200 mg/kg/day) reveal nephrotoxicity and hepatic fatty degeneration. Conflicting carcinogenicity data in dogs may stem from species-specific CYP450 isoforms, necessitating cross-species comparative genomics .

Q. What computational approaches are used to design novel phenylnaphthylamine-type antioxidants?

Machine learning models trained on 302 derivatives predict antioxidant efficacy using quantum mechanical parameters: hydrogen dissociation energy (HDE, ≤85 kcal/mol for radical scavenging), solubility parameter (SP, 18–22 MPa¹/² for polymer compatibility), and binding energy (≤−5 kcal/mol for substrate interactions. Group decomposition analysis identifies optimal substituents (e.g., –OCH₃ at the para position) for enhanced stability .

Q. What methodological considerations are critical when evaluating allelopathic effects of this compound on cyanobacteria?

Low-dose repeated exposure protocols (e.g., 0.1 mg/L every 48 hours for 14 days) mimic environmental conditions. Endpoints include chlorophyll-a quantification (UV-Vis at 665 nm) and reactive oxygen species (ROS) assays using dichlorofluorescein. Co-culture experiments with Microcystis aeruginosa and submerged macrophytes should control for pH shifts and nutrient competition .

Q. How should conflicting carcinogenicity data from animal studies be reconciled in human risk assessment?

Discrepancies between mouse (increased hemangiosarcomas) and dog (no tumors) studies highlight exposure route differences (subcutaneous vs. oral). Risk assessors should apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate doses, account for metabolic saturation thresholds, and integrate epidemiological data from occupational cohorts (e.g., Swedish bearing-packaging workers). Confounding factors like nitrosamine formation require nitroso-specific HPLC-MS screening .

Properties

IUPAC Name

N-phenylnaphthalen-1-amine
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InChI

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
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InChI Key

XQVWYOYUZDUNRW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32
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Molecular Formula

C16H13N, Array
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DSSTOX Substance ID

DTXSID2025892
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Molecular Weight

219.28 g/mol
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Physical Description

N-phenyl-1-naphthylamine appears as white to slightly yellowish prisms or reddish brown crystalline powder. (NTP, 1992), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid, White to slightly yellowish solid; [Hawley] Commercial grade is light brown to dark violet; [HSDB] Brown solid; [MSDSonline], WHITE-TO-SLIGHTLY-YELLOWISH CRYSTALS.
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Record name 1-Naphthalenamine, N-phenyl-
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Boiling Point

635 °F at 528 mmHg (NTP, 1992), 335 °C @ 558 mm Hg
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Flash Point

Flash point > 200 °C
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Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 70 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, carbon tetrachloride, chloroform, acetic acid., In water, 60 mg/L @ 25 °C, Solubility in water: none
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Density

Relative density (water = 1): 1.2
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Vapor Pressure

0.00000829 [mmHg], 1.13X10-5 mm Hg @ 25 °C /Extrapolated/
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Impurities

The commercial product has a typical purity of >99%. Named impurities from three manufacturers are 1-naphthylamine (<100-500 mg/kg), 2-naphthylamine (<3-50 mg/kg), aniline (<100-2500 mg/kg), 1-naphthol (<5000 mg/kg), 1,1-dinaphthylamine (<1000 mg/kg), and N-phenyl-2-naphthylamine (500-<5000 mg/kg).
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Color/Form

Prisms or needles from alcohol; leaflets from ligroin., Tan to purple crushed solid or crystals., White to yellowish crystals, In its pure form crystallizes into lemon yellow prisms or needles ... marketed in the form of brown to dark violet crystals or light brown to light violet granules

CAS No.

90-30-2
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Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

144 °F (NTP, 1992), 61 °C, 62-63 °C
Record name N-PHENYL-1-NAPHTHYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20901
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-NAPHTHYLAMINE, N-PHENYL-
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7232
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name N-PHENYL-1-NAPHTHYLAMINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1113
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-phenyl-2-naphthylamine; octylated diphenylamine; 4-n-butylaminophenol;
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octylated diphenylamine
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Synthesis routes and methods III

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To a 200 ml, 3-necked round bottom flask equipped with a thermometer and a Dean-Stark apparatus filled with p-cymene and having a condenser are added 7.45 g (80 mmole) of aniline, 4.82 g (39 mmole) of nitrobenzene, 14.6 g (100 mmole) of 1-tetralone and 65 ml of p-cymene solvent. Also introduced were catalyst and various acid promoters as indicated in Table I. The reaction mixtures were heated at reflux (about 185° C.) for 5 hours while removing the evolving water. Thereafter, the mixture was cooled to room temperature, and the catalyst was filtered out using a Celite (trademark) diatomaceous earth filter. The reaction mixture was analyzed by gas-liquid phase chromatography (GLPC) against a PANA standard. The yields mentioned in Table I are based on conversion of tetralone to PANA.
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Synthesis routes and methods IV

Procedure details

288 parts of α-naphthol, 205 parts of aniline and 10 parts of diphenyl phosphite are mixed and heated to 197° C. The elimination of water commences at this temperature and has ended when the internal temperature is 235° C. 31 parts of water are removed in the course of 8 hours. After distilling off excess α-naphthol and aniline, 372 parts of phenyl-α-naphthylamine are obtained at a boiling point of 202° - 204° C/5 mm Hg; the product has a melting point of 55° - 58° C and corresponds to a yield of 85% of theory.
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Synthesis routes and methods V

Procedure details

288 parts of α-naphthol, 205 parts of aniline and 15 parts of benzyl diethyl phosphite are mixed and heated to 200° C. The elimination of water commences at this temperature and has ended when the internal temperature is 235° C. 33 parts of water are removed in the course of 5 hours. After distilling off excess α-naphthol and aniline, 381 parts of phenyl-α-naphthylamine, boiling at 202° - 204° C/5 mm Hg. are obtained; the product has a melting point of 55° - 58° C and corresponds to a yield of 87% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Phenyl-1-naphthylamine
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N-Phenyl-1-naphthylamine
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N-Phenyl-1-naphthylamine
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N-Phenyl-1-naphthylamine
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N-Phenyl-1-naphthylamine
Reactant of Route 6
Reactant of Route 6
N-Phenyl-1-naphthylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.